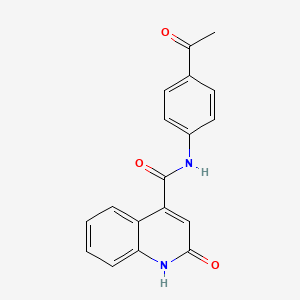

N-(4-acetylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with 4-aminoacetophenone. This process has been detailed, demonstrating the steps involved in creating the compound through an efficient experimental procedure (Polo-Cuadrado et al., 2021).

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)quinoline-3-carboxamide has been elucidated using various spectral characterization techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy. Its 3D structure was unambiguously confirmed by single crystal X-ray diffraction, indicating a monoclinic system with significant hydrogen bond interactions (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

N-(4-acetylphenyl)quinoline-3-carboxamide has been synthesized in a two-step reaction, demonstrating its versatility in chemical reactions, including a Claisen–Schmidt reaction under specific conditions, showcasing its chemical reactivity and potential for further modifications (Polo et al., 2017).

Physical Properties Analysis

The crystalline structure and physical properties of N-(4-acetylphenyl)quinoline-3-carboxamide and related compounds have been extensively analyzed, providing insights into their stability, molecular interactions, and potential applications in various fields (Peña-Solórzano et al., 2017).

Chemical Properties Analysis

The compound's chemical properties, including its synthesis and reactivity, are well-documented, highlighting its potential for further chemical modification and application in various chemical reactions. Its synthesis via the reaction of quinoline-3-carboxylic acid and thionyl chloride, followed by addition of 4-aminoacetophenone, showcases its versatility and potential for diverse chemical applications (Polo et al., 2017).

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such asacetylcholinesterase (AChE) and carbonic anhydrase (hCAs) . These enzymes play crucial roles in neurotransmission and pH regulation, respectively.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the activity of ache and hcas . This inhibition could alter the normal functioning of these enzymes, leading to changes in neurotransmission and pH regulation.

Biochemical Pathways

Given its potential interaction with ache and hcas, it could impact the cholinergic system and carbon dioxide transport .

Result of Action

特性

IUPAC Name |

N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)19-18(23)15-10-17(22)20-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJDQZVSKSUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320608 |

Source

|

| Record name | N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

372979-13-0 |

Source

|

| Record name | N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)

![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)

![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)